5-PAHSA-d31 is synthesized for use primarily in research settings, particularly as an internal standard for the quantification of 5-PAHSA in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound is classified under the category of fatty acid esters and is associated with various metabolic processes in mammals.
The synthesis of 5-PAHSA-d31 typically involves the incorporation of deuterium into the molecular structure to create a stable isotopic variant. The synthesis methods can vary, but one common approach includes the use of palmitic acid derivatives and hydroxy fatty acids.
The molecular formula for 5-PAHSA-d31 is , where the presence of deuterium is indicated by the subscript "d31." The structure consists of a long-chain fatty acid (octadecanoic acid) with a palmitoyloxy group at the fifth carbon position.
5-PAHSA-d31 participates in various biochemical reactions, primarily involving lipid metabolism. Its interactions include:
The reaction conditions such as temperature, pH, and enzyme presence (e.g., lipases) can significantly affect the outcome of these reactions.
The mechanism of action for 5-PAHSA-d31 involves its role as a signaling lipid that modulates metabolic pathways:
5-PAHSA-d31 is primarily used in scientific research, particularly in studies related to:
The synthesis of 5-PAHSA-d31 (5-Palmitic Acid Hydroxystearic Acid deuterated at 31 positions) follows a meticulously designed multi-step organic synthesis protocol. This process begins with the preparation of deuterium-enriched palmitic acid (d31-C₁₆H₃₁COOH), where all 31 hydrogen atoms are replaced with deuterium. The deuterated palmitic acid is activated to a fatty acyl chloride or N-hydroxysuccinimide ester to enhance its reactivity for subsequent esterification. Concurrently, the hydroxy fatty acid component, 5-hydroxystearic acid (5-HSA), is synthesized via microbial oxidation or chemo-enzymatic hydroxylation of stearic acid at the C5 position, ensuring regioselectivity [4].
The esterification between activated d31-palmitic acid and 5-HSA employs carbodiimide-based coupling agents (e.g., DCC, EDC) with catalytic DMAP. This reaction requires anhydrous conditions and inert atmosphere (e.g., nitrogen/argon) to prevent hydrolysis or isotopic exchange. Post-coupling, protecting groups (e.g., tert-butyldimethylsilyl for the hydroxyl moiety) are removed using fluoride-based deprotection agents (e.g., TBAF), yielding crude 5-PAHSA-d31 [4].
Table 1: Key Steps in 5-PAHSA-d31 Synthesis
Step | Reaction | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Deuterated palmitic acid synthesis | D₂O, Pt/C catalyst, high T/P | Full deuterium incorporation |
2 | Activation of d31-palmitic acid | Oxalyl chloride, DMF catalyst | Generate acyl chloride |
3 | Esterification | EDC, DMAP, CH₂Cl₂, 0°C→RT | Couple d31-palmitate with 5-HSA |
4 | Deprotection | TBAF, THF, 0°C | Remove hydroxyl protecting groups |
Deuterium labeling in 5-PAHSA-d31 targets all aliphatic hydrogens of the palmitate chain (31 sites) to maximize metabolic stability and tracing fidelity. This is achieved through catalytic exchange using deuterium gas (D₂) and platinum catalysts (e.g., Pt/C or Pd/BaSO₄) under high pressure (5–10 atm) and temperature (120–150°C). The process ensures >99% deuterium enrichment per carbon site, confirmed by mass fragmentation patterns [4] [5].
To minimize deuterium loss (washout) during biological studies, the labeling strategy avoids positions prone to metabolic exchange (e.g., α-carbons adjacent to carbonyls). The perdeuterated palmitate chain retains isotopic integrity in vivo due to the kinetic isotope effect (KIE), which slows enzymatic cleavage of C‑D bonds compared to C‑H bonds. This allows precise tracking of 5-PAHSA-d31’s absorption, distribution, and hydrolysis into deuterated palmitic acid and 5-HSA using mass spectrometry [5].
Deuterium Retention Challenges and Solutions:
Purification of 5-PAHSA-d31 requires orthogonal chromatographic techniques to isolate the compound from non-deuterated impurities and synthetic byproducts:
Validation leverages mass spectrometry and nuclear magnetic resonance (NMR):
Table 2: Analytical Validation Parameters
Technique | Key Metrics | Acceptance Criteria |
---|---|---|
UPLC-PDA | Purity (UV 210 nm) | ≥99.0% |
HRMS | Mass accuracy (ppm), deuterium enrichment | <3 ppm, ≥98% |
¹H/²H/¹³C NMR | Structural integrity, deuterium position | No protium in aliphatic chains |
Rigorous validation ensures 5-PAHSA-d31’s suitability as an internal standard for quantifying endogenous PAHSAs and as a tracer for in vivo metabolic studies [4] [5].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3